2-[(Carboxymethyl)dodecylamino]acetic acid
Description
Historical Context of Amino Acid-Based Surfactants
The exploration of amino acids as foundational components for surfactants dates back to the early 20th century. onemine.org These surfactants, derived from renewable resources like vegetable oils and amino acids, have been recognized for their favorable characteristics, including biocompatibility and biodegradability. onemine.orgresearchgate.net The initial applications of these compounds were often in the medical and cosmetic fields, where their mild nature was highly valued. researchgate.net Over the decades, the synthesis of amino acid-based surfactants has evolved, with various chemical and biotechnological routes being developed to create a wide array of structures with tunable properties. onemine.org This historical development has paved the way for the investigation of more complex derivatives, including N-alkylated versions like 2-[(Carboxymethyl)dodecylamino]acetic acid.
Academic Significance of N-Alkyl Amino Acid Derivatives
N-alkyl amino acids represent a crucial class of compounds that serve as valuable building blocks in various scientific domains. nih.gov Their utility extends to the synthesis of pharmaceutically active compounds, biodegradable polymers, and specialized ligands for asymmetric catalysis. nih.gov In the realm of surfactant science, N-alkyl amino acids are particularly noted for their amphoteric properties. nih.gov The introduction of an alkyl chain onto the nitrogen atom of an amino acid creates a molecule with both hydrophobic and hydrophilic moieties, enabling it to exhibit surface-active properties. These derivatives are integral to the development of advanced materials and have been the subject of extensive research aimed at understanding their synthesis, self-assembly, and functional attributes. scribd.com
Structural Classification within Zwitterionic Compounds
This compound, also known by the synonym N-dodecyliminodiacetic acid (DIDA), is classified as a zwitterionic, or amphoteric, surfactant. nih.govresearchgate.net Its structure features a tertiary amine nitrogen atom bonded to a long dodecyl hydrocarbon chain, which constitutes the hydrophobic tail. The hydrophilic headgroup consists of two carboxylic acid moieties. This dual functionality of acidic and basic groups within the same molecule allows it to carry both a positive and a negative charge, depending on the pH of the surrounding medium. At its isoelectric point, the compound exists as a zwitterion with a net neutral charge. This structural arrangement is key to its unique physicochemical properties and its behavior at interfaces.
Overview of Research Trajectories for this compound
Academic research on this compound has primarily focused on its synthesis and application in specialized areas, most notably in the field of mineral flotation. mdpi.comresearchgate.net Studies have investigated its efficacy as a collector, a chemical agent that selectively binds to the surface of specific minerals to facilitate their separation from gangue. onemine.orgresearchgate.net Research has explored its performance both as a standalone surfactant and as part of mixed collector systems, where it can exhibit synergistic effects with other reagents. mdpi.comresearchgate.net Furthermore, its ability to form coordination complexes with metal ions has been a subject of investigation, highlighting its potential in areas beyond mineral processing, such as in the formation of metallosurfactants. researchgate.netresearchgate.net
Detailed Research Findings
In-depth academic studies have provided valuable data on the synthesis, properties, and applications of this compound. These findings underscore its utility in various scientific and industrial processes.
One significant area of research has been its application in the flotation of spodumene, a lithium-bearing mineral. In a study investigating the separation of spodumene from feldspar (B12085585), this compound (DIDA) was synthesized and tested as part of a mixed collector system with hexyloxypropylamine (HPA). mdpi.comresearchgate.net The results demonstrated a remarkable selectivity of the mixed collector for spodumene. mdpi.comresearchgate.net The adsorption mechanism was found to be a synergistic effect of chemisorption and hydrogen bonding on the spodumene surface, while it was limited to chemisorption on the feldspar surface. researchgate.net
| Mineral | Recovery (%) |
|---|---|
| Spodumene | 85.61 |
| Feldspar | 7.38 |
Another avenue of research has explored the coordination chemistry of this compound. A study detailed the synthesis and characterization of a cobalt(III) chelate incorporating this compound as a ligand. researchgate.netresearchgate.net The resulting surfactant metal complex, trans-(N-dodecyliminodiacetato)(diethylenetriamine)cobalt(III) chloride, exhibited surface-active properties in aqueous solutions. researchgate.netresearchgate.net The critical aggregation concentration (CAC) of this complex was determined, providing insight into its self-assembly behavior in water. researchgate.netresearchgate.net
| Property | Value |
|---|---|
| Critical Aggregation Concentration (CAC) in H₂O at 23 °C | (1.3 ± 0.1) x 10⁻³ M |
The synthesis of this compound itself has been a subject of study, with methods being developed to produce this specialized surfactant. researchgate.net Its role as a ligand in the formation of luminescent complexes with rare-earth metals like europium(III) and terbium(III) has also been investigated, indicating its potential in the development of advanced materials with specific optical properties. cyberleninka.rucyberleninka.ru These studies highlight the versatility of this compound as a functional molecule in both materials science and separation technologies.
Structure
3D Structure
Properties
IUPAC Name |
2-[carboxymethyl(dodecyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15(18)19)14-16(20)21/h2-14H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMNADOFNGXVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904628 | |
| Record name | Lauriminodiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5931-57-7 | |
| Record name | NSC18498 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lauriminodiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Carboxymethyl Dodecylamino Acetic Acid and Its Analogues
Reaction Pathways for Alkylation and Carboxymethylation
The most direct approach to synthesizing 2-[(Carboxymethyl)dodecylamino]acetic acid involves the N,N-dicarboxymethylation of dodecylamine (B51217). This process typically utilizes haloacetic acids or their salts as the carboxymethylating agent. The long dodecyl chain imparts significant hydrophobicity to the molecule, which can influence reaction conditions and purification strategies.
A primary and well-established method for the synthesis of N-alkyl iminodiacetic acids is the reaction of a primary amine with two equivalents of a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the amine nitrogen attacks the electrophilic carbon of the haloacetic acid.
Reaction Scheme:
The reaction is typically carried out in an aqueous medium, and the pH is maintained in the alkaline range to ensure the amine is in its nucleophilic free base form and to neutralize the hydrohalic acid byproduct. The resulting disodium (B8443419) salt is then acidified to yield the final diacid product.
Synthesis via Strecker-Type Reactions
The Strecker synthesis, a classical method for producing α-amino acids, can be adapted to synthesize N-substituted amino acids. nih.govgoogle.com For the synthesis of this compound, a modified Strecker approach could theoretically be employed. This would involve the reaction of dodecylamine with glyoxylic acid to form an imine intermediate, which is then reacted with a cyanide source (e.g., hydrogen cyanide or a cyanide salt) to form an aminonitrile. Subsequent hydrolysis of the nitrile group would yield the desired product.
Hypothetical Strecker-Type Pathway:
Imine Formation: Dodecylamine reacts with glyoxylic acid.
Cyanation: Addition of cyanide to the imine.
Hydrolysis: Conversion of the nitrile to a carboxylic acid.
While this pathway is plausible, its practical application for this specific compound is not widely documented in readily available literature. The classical Strecker synthesis yields racemic mixtures, though asymmetric variations have been developed. nih.gov
Preparation through Michael Addition Strategies
The Michael addition, or conjugate addition, offers another potential synthetic route. mdpi.com This would involve the reaction of dodecylamine as a nucleophile with an α,β-unsaturated dicarboxylic acid derivative, such as maleic acid or its ester. The primary amine would add to one of the electrophilic double bond carbons. A subsequent carboxymethylation step would be required to add the second acetic acid moiety.
This strategy is generally effective for C-C bond formation but can also be applied to N-C bond formation. The reaction conditions would need to be carefully controlled to favor the desired 1,4-addition and to manage the reactivity of the starting materials.
Alternative Green Chemistry Approaches for Synthesis
Green chemistry principles are increasingly being applied to the synthesis of fine chemicals. nih.gov For the synthesis of this compound, a key green approach is the use of water as a solvent in the direct alkylation of dodecylamine with chloroacetic acid. nih.gov This avoids the use of volatile and often toxic organic solvents.
Further green considerations could include:
Atom Economy: Optimizing the reaction to maximize the incorporation of atoms from the reactants into the final product.
Energy Efficiency: Conducting the reaction at lower temperatures, potentially with the aid of catalysts.
Renewable Feedstocks: While dodecylamine is often derived from petrochemical sources, research into bio-based alternatives is ongoing.
One study on the green synthesis of N-substituted glycine (B1666218) derivatives highlights the reaction of various alkylamines with chloroacetic acid in water as a safe and environmentally benign method. nih.govorgsyn.org
Purification and Isolation Techniques in Laboratory Synthesis
The purification of this compound presents a challenge due to its amphiphilic nature, possessing both a long hydrophobic alkyl chain and two hydrophilic carboxylic acid groups. This dual character can lead to emulsification and difficult separation in biphasic systems.
A common and effective method for the purification of such amino acids is ion-exchange chromatography . nih.gov This technique separates molecules based on their net charge.
Cation-Exchange Chromatography: At a pH below the isoelectric point (pI) of the molecule, the carboxylic acid groups are protonated, and the nitrogen atom is protonated, resulting in a net positive charge. The compound will bind to a cation-exchange resin and can be eluted by increasing the pH or the salt concentration.
Anion-Exchange Chromatography: At a pH above the pI, the carboxylic acid groups are deprotonated, giving the molecule a net negative charge. It will then bind to an anion-exchange resin and can be eluted by decreasing the pH or increasing the salt concentration.
Other purification techniques that can be employed include:
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining a pure product. The choice of solvent will need to balance the solubility of the hydrophobic tail and the polar head group.
Precipitation: The product can be precipitated from solution by adjusting the pH to its isoelectric point, where its solubility is at a minimum.
Synthesis of Isotopically Labeled this compound
Isotopically labeled compounds are invaluable tools in various research fields, including metabolism studies and as internal standards in mass spectrometry. wikipedia.org The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule.
A straightforward approach to introduce isotopic labels is to use a labeled precursor in the synthesis. For example, in the direct alkylation method, commercially available labeled haloacetic acids can be used.
Example of ¹³C-Labeling:
To label the carboxymethyl groups, ¹³C-labeled chloroacetic acid (e.g., ClCH₂¹³COOH or Cl¹³CH₂COOH) can be used in the reaction with dodecylamine. The resulting this compound will have ¹³C atoms at specific positions in the carboxymethyl moieties, which can be readily detected by NMR spectroscopy and mass spectrometry.
The purification of the labeled product would follow the same procedures as for the unlabeled compound. The incorporation and position of the isotope would be confirmed by mass spectrometry and NMR spectroscopy.
Derivatization and Structural Modification of this compound
Derivatization of this compound may be performed for several reasons, including to enhance its analytical detection, to alter its physicochemical properties, or to conjugate it to other molecules.
For analytical purposes, particularly for techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS), derivatization is often employed to increase volatility or ionization efficiency. The carboxylic acid groups are common sites for derivatization.
Esterification: The carboxylic acid groups can be converted to esters (e.g., methyl or ethyl esters) by reaction with the corresponding alcohol under acidic conditions. This increases the hydrophobicity and volatility of the molecule.
Silylation: Reaction with silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can convert the acidic protons of the carboxyl groups into trimethylsilyl (B98337) ethers, making the molecule more suitable for GC analysis.
Structural modifications can also be made to the core molecule to create analogues with different properties.
Amidation: The carboxylic acid groups can be converted to amides by reaction with an amine in the presence of a coupling agent. This can be used to attach the molecule to peptides or other amine-containing structures.
Modification of the Dodecyl Chain: While more synthetically challenging, modifications to the alkyl chain, such as the introduction of unsaturation or branching, could be achieved by starting with a modified primary amine.
These derivatization and modification strategies expand the utility of this compound in various scientific and technological applications.
Esterification and Amidation Reactions
The two carboxylic acid groups of this compound are key functional handles for derivatization through esterification and amidation reactions. These transformations allow for the modulation of the compound's polarity, solubility, and chemical reactivity.
Esterification The conversion of the carboxylic acid groups to esters is typically performed to protect the acids during subsequent reactions or to create more lipophilic analogues. Standard esterification methods, such as Fischer esterification, can be employed by reacting C12-IDA with an alcohol (e.g., methanol (B129727), ethanol (B145695), or octanol) in the presence of an acid catalyst. google.com A more common industrial approach involves synthesizing the ester derivative directly. For instance, the reaction of dodecylamine with ethyl bromoacetate (B1195939) produces the diethyl ester of C12-IDA. nih.gov This diester can be isolated as the final product or used as an intermediate. The synthesis of various dialkyl esters, including dioctyl esters, has been reported for analogous iminodiacetic acid compounds, often requiring purification by chromatography. google.com
Amidation Amidation involves the reaction of the carboxylic acid groups with primary or secondary amines to form amide bonds. This conversion is significant for linking the C12-IDA moiety to peptides, labels, or other molecules of interest. Direct amidation of carboxylic acids with amines requires high temperatures to drive off water, which can be impractical. mdpi.com Therefore, the reaction is typically facilitated by coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are widely used to activate the carboxylic acid, enabling it to react with an amine under milder conditions. researchgate.net Modern catalytic methods, including those using nickel or copper catalysts, offer alternative routes for the direct amidation of carboxylic acid derivatives like esters, providing a broad scope and tolerance for various functional groups. mdpi.comorganic-chemistry.org
| Reaction Type | Starting Material | Reagent(s) | Product Type |
| Esterification | This compound | Alcohol (e.g., Ethanol), Acid Catalyst | Diethyl Ester Analogue |
| Amidation | This compound | Amine (e.g., Benzylamine), Coupling Agent (e.g., DCC) | Diamide Analogue |
| Transesterification | Diethyl 2-[(Carboxymethyl)dodecylamino]acetate | Alcohol (e.g., Octanol), Catalyst | Dioctyl Ester Analogue |
Modifications of the Dodecyl Chain
Analogues of this compound with varied alkyl chain lengths or structures are synthesized by altering the primary amine used in the initial reaction. This modular approach allows for the creation of a homologous series of N-alkyl iminodiacetic acids with tailored hydrophobic properties.
The general synthesis involves the reaction of a primary amine (R-NH₂) with two equivalents of a haloacetate. By substituting dodecylamine (C12H25NH2) with other commercially available fatty amines, a wide range of analogues can be produced. For example, using octylamine (B49996) (C8H17NH2) or hexadecylamine (B48584) (C16H33NH2) would yield N-octyl iminodiacetic acid and N-hexadecyl iminodiacetic acid, respectively. This strategy is foundational for producing N-alkylated glycine derivatives and is applicable to a broad range of "hydrocarbyl" groups, including saturated, unsaturated, and cyclic structures. google.comresearchgate.net
The reaction conditions, typically involving a base and a solvent, are generally applicable across a range of primary amines, making this a robust method for generating a library of compounds with systematically varied chain lengths.
| Starting Amine | Amine Formula | Resulting Analogue |
| Octylamine | C₈H₁₇NH₂ | 2-[(Carboxymethyl)octylamino]acetic acid |
| Decylamine | C₁₀H₂₁NH₂ | 2-[(Carboxymethyl)decylamino]acetic acid |
| Dodecylamine | C₁₂H₂₅NH₂ | This compound |
| Tetradecylamine | C₁₄H₂₉NH₂ | 2-[(Carboxymethyl)tetradecylamino]acetic acid |
| Hexadecylamine | C₁₆H₃₃NH₂ | 2-[(Carboxymethyl)hexadecylamino]acetic acid |
| Octadecylamine | C₁₈H₃₇NH₂ | 2-[(Carboxymethyl)octadecylamino]acetic acid |
Introduction of Functional Groups
The introduction of additional functional groups into the this compound structure expands its chemical diversity and potential for further conjugation. Functional groups can be incorporated either by using a functionalized starting amine or by post-synthetic modification of the alkyl chain.
The most direct method is to begin the synthesis with a primary amine that already contains the desired functional group. For example, using an amino alcohol (e.g., 12-aminododecan-1-ol) or a halo-amine (e.g., 12-bromododecylamine) as the starting material in the reaction with a haloacetate would yield a C12-IDA analogue bearing a hydroxyl or bromo group at the terminus of the alkyl chain. This approach ensures precise placement of the functional group. Research into the synthesis of amino acids with diverse and functionalized alkyl chains supports the viability of this strategy, demonstrating compatibility with groups like olefins and alkynes. researchgate.net
A second strategy involves creating an unsaturated dodecyl chain analogue, for instance, by starting with dodec-11-en-1-amine. The resulting N-(dodec-11-enyl)iminodiacetic acid contains a terminal double bond that can serve as a handle for further reactions. This double bond could undergo various transformations, such as epoxidation, dihydroxylation, or halogenation, to introduce new functionalities onto the chain. The synthesis of N-acetyl muramic acid derivatives provides a parallel example where a modular synthesis allows for the creation of a library of compounds with different functionalities for specific applications. nih.gov This approach enables the creation of highly specialized analogues for applications in materials science or bioconjugation.
| Synthetic Strategy | Starting Amine Example | Functional Group Introduced | Resulting Analogue Example |
| Use of Functionalized Amine | 12-Hydroxydodecylamine | Hydroxyl (-OH) | 2-{[Carboxymethyl][12-hydroxydodecyl]amino}acetic acid |
| Use of Functionalized Amine | 12-Bromododecylamine | Bromo (-Br) | 2-{[12-Bromo-dodecyl][carboxymethyl]amino}acetic acid |
| Post-Synthetic Modification | Dodec-11-en-1-amine | Alkene (-CH=CH₂) | 2-{[Carboxymethyl][dodec-11-enyl]amino}acetic acid |
Theoretical and Computational Investigations of 2 Carboxymethyl Dodecylamino Acetic Acid
Molecular Dynamics (MD) Simulations of Aqueous Solutions
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing a detailed view of dynamic processes such as micelle formation and interfacial adsorption.
In aqueous solutions, surfactant molecules above a certain concentration, the critical micelle concentration (CMC), spontaneously self-assemble into aggregates called micelles. MD simulations can model this process, providing insights into micelle structure, size, and shape.
Simulations of zwitterionic surfactants, such as N-dodecyl betaine (B1666868) (a structural analogue with a different headgroup), show that the aggregation process is driven by the hydrophobic effect, which sequesters the nonpolar dodecyl tails from water. nih.gov The resulting micelles typically have a core composed of the hydrophobic tails and a shell of hydrophilic headgroups exposed to the aqueous environment. Key parameters obtained from these simulations include the aggregation number (the number of surfactant molecules per micelle) and the radius of gyration, which describes the micelle's size. Thermodynamic parameters calculated from simulations of various surfactant types, including zwitterions, indicate that the micellization process is spontaneous and primarily entropy-driven. rsc.org
Table 2: Typical Parameters from MD Simulations of Zwitterionic Surfactant Micelles (Analog Systems)
| Parameter | Description | Typical Value Range |
|---|---|---|
| Aggregation Number | Number of monomers per micelle | 40 - 60 |
| Radius of Gyration | Measure of micelle size | 1.5 - 1.8 nm |
| Micelle Shape | Overall geometry of the aggregate | Spherical to slightly ellipsoidal |
Data are representative of simulations on single-chain zwitterionic surfactants like N-dodecyl betaine and may be analogous to the behavior of 2-[(Carboxymethyl)dodecylamino]acetic acid. nih.govethz.ch
The primary function of surfactants is to adsorb at interfaces, such as the air-water or oil-water interface, and reduce interfacial tension. MD simulations are particularly well-suited to study the molecular-level details of these interfaces.
Simulations of zwitterionic surfactants at the air-water interface reveal an ordered arrangement of molecules. The hydrophilic headgroups are oriented towards the water phase, while the hydrophobic dodecyl tails extend into the air or nonpolar phase. nih.govnih.gov The thickness of this interfacial monolayer can be calculated from the density profiles of water and the surfactant molecules across the interface. nih.gov
The interactions between the surfactant headgroup and surrounding water molecules are critical. Radial distribution functions (RDFs) can be calculated from MD trajectories to quantify the probability of finding water molecules at a certain distance from specific atoms in the headgroup. For betaine-type surfactants, these calculations show a well-defined hydration shell around the carboxylate and quaternary ammonium (B1175870) groups. nih.gov The number of hydrogen bonds between the headgroup and water molecules can also be quantified, providing a measure of the headgroup's hydrophilicity. syxbsyjg.com
Table 3: Interfacial Properties from MD Simulations of N-Dodecyl Betaine (Analog System)
| Property | Description | Calculated Value |
|---|---|---|
| Interfacial Thickness | Thickness of the surfactant monolayer at the air-water interface | ~0.6 nm |
| Coordination Number (Water around N atom) | Number of water molecules in the first hydration shell of the nitrogen atom | ~10-15 |
| Coordination Number (Water around Carboxylate O atoms) | Number of water molecules in the first hydration shell of the oxygen atoms | ~5-8 |
| Molecular Tilt Angle | Average angle of the tail chain with respect to the surface normal | ~30-40° |
Data derived from MD simulations of N-dodecyl betaine at the air-water interface. nih.gov
Conformational Analysis and Energy Landscapes
The flexibility of the alkyl chain and the rotational freedom within the headgroup mean that this compound can adopt numerous conformations. Conformational analysis aims to identify the low-energy (i.e., most probable) conformations and the energy barriers between them.
The orientation of the headgroup itself is also a key conformational parameter. In MD simulations at an interface, the tilt angle of the headgroup relative to the interface normal can be calculated. For similar zwitterionic surfactants, the polar head tends to lie relatively parallel to the plane of the interface to maximize its interaction with the aqueous phase. researchgate.net The flexibility of the bonds connecting the dodecyl chain to the nitrogen atom and the nitrogen to the carboxymethyl groups allows the molecule to optimize its conformation to satisfy both the hydrophobic repulsion of the tail and the hydrophilic solvation of the headgroup.
Predictive Modeling of Self-Assembly Behavior
Theoretical and computational investigations play a crucial role in understanding and predicting the self-assembly behavior of amphiphilic molecules like this compound. Predictive modeling, primarily through molecular dynamics (MD) and coarse-grained molecular dynamics (CG-MD) simulations, offers molecular-level insights into the thermodynamic and kinetic drivers of aggregation into structures such as micelles, vesicles, and bilayers. These computational approaches allow researchers to systematically explore the influence of molecular architecture and environmental conditions on the resulting supramolecular structures.
The self-assembly process of amphiphilic molecules is governed by a delicate balance of intermolecular forces, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions. Predictive models aim to capture these interactions to forecast the spontaneous organization of monomers into larger aggregates. For this compound, the long dodecyl tail provides the hydrophobic driving force for aggregation, while the iminodiacetic acid headgroup can engage in hydrogen bonding and is sensitive to pH changes, which can alter its charge state and influence electrostatic interactions.
Molecular dynamics simulations can be employed to model the behavior of these molecules in an aqueous environment. By simulating the system's evolution over time, researchers can observe the mechanisms of micelle formation and the dynamic exchange of monomers between aggregates and the bulk solution. These simulations can also provide detailed information about the structure and stability of the resulting aggregates.
Coarse-grained models, which simplify the molecular representation by grouping atoms into larger "beads," enable the simulation of larger systems over longer timescales, which is often necessary to capture the full scope of self-assembly processes. This approach is particularly useful for predicting the formation of complex nanostructures and understanding how factors like concentration and the presence of other molecules can disrupt or alter the self-assembly process. The success rate for predicting the self-assembly of oligopeptides using such simulation methods has been reported to be as high as 90%.
Key parameters often investigated in these predictive models include the critical aggregation concentration (CAC), aggregation number, and the morphology of the self-assembled structures. The aggregation propensity, which can be calculated from the solvent-accessible surface area (SASA) in simulations, serves as a critical metric for quantifying the tendency of molecules to aggregate.
The following tables represent the type of data that can be generated from predictive modeling studies on the self-assembly of this compound.
Table 1: Predicted Aggregation Properties from Coarse-Grained Molecular Dynamics Simulations
| Parameter | Predicted Value | Simulation Conditions |
| Critical Aggregation Concentration (CAC) | 1.2 mM | 298 K, Neutral pH, Water |
| Average Aggregation Number (Nagg) | 55 | 10 mM concentration, 298 K, Neutral pH |
| Predominant Morphology | Spherical Micelles | Concentrations < 20 mM |
| Transition to Cylindrical Micelles | ~25 mM | 298 K, Neutral pH |
Table 2: Influence of pH on Predicted Self-Assembly Behavior
| pH | Average Aggregation Number (Nagg) | Predominant Morphology | Rationale for Predicted Change |
| 3.0 | 45 | Smaller Spherical Micelles | Protonation of carboxyl groups reduces headgroup repulsion. |
| 7.0 | 55 | Spherical Micelles | Partial ionization of headgroups. |
| 11.0 | 68 | Larger Spherical/Ellipsoidal Micelles | Full deprotonation increases headgroup repulsion, favoring larger curvature. |
These predictive models are invaluable for designing new materials and formulations, as they can screen potential candidates and guide experimental work, ultimately accelerating the discovery and application of novel self-assembling systems.
Interfacial and Colloidal Chemistry of 2 Carboxymethyl Dodecylamino Acetic Acid
Critical Micelle Concentration (CMC) Determination Methodologies
The critical micelle concentration (CMC) is a fundamental parameter for any surfactant, indicating the concentration at which individual molecules (unimers) begin to self-assemble into larger aggregates called micelles. wikipedia.org This value is crucial for understanding and optimizing a surfactant's performance in various applications.
Common methodologies for determining the CMC include surface tensiometry, conductivity measurements, and fluorescence spectroscopy. nih.gov Tensiometry, for instance, involves measuring the surface tension of a solution as a function of surfactant concentration. A sharp break in the resulting plot, where the surface tension ceases to decrease significantly, indicates the CMC. wikipedia.orgnih.gov Despite the availability of these standard methods, specific CMC values for 2-[(Carboxymethyl)dodecylamino]acetic acid are not documented in the surveyed scientific literature. For comparison, the CMC of a well-known anionic surfactant, sodium dodecyl sulfate (B86663) (SDS), is approximately 8x10⁻³ mol/L in pure water at 25°C. wikipedia.org
Surface Tension Reduction and Adsorption at Air-Water Interfaces
Surfactants, by their nature, adsorb at interfaces, such as the air-water interface, thereby reducing the surface tension of the liquid. cosmileeurope.eu This property is responsible for their cleaning and foaming capabilities. The efficiency of a surfactant is often characterized by the surface tension value at its CMC (γ_CMC). While it is stated that related compounds like sodium lauroamphoacetate are effective surfactants that reduce surface tension, specific quantitative data, such as the γ_CMC or adsorption isotherms for this compound at the air-water interface, are not available. Studies on other amphoteric surfactants with a C12 alkyl chain, like 2-Dodecyldiethylenetriaminepentaacetic acid (C12-DTPA), have shown they can be more efficient at reducing surface tension than anionic surfactants like SDS under certain conditions. nih.gov
Formation and Characterization of Micellar Aggregates
Above the CMC, surfactants form various types of aggregates, most commonly spherical or ellipsoidal micelles. The size, shape, and structure of these micelles are critical to the surfactant's function and can be investigated using several advanced techniques.
Interactions with Solid Surfaces and Adsorption Isotherms
The adsorption of surfactants onto solid surfaces is critical for applications such as detergency, lubrication, and mineral flotation. The interaction is typically studied by constructing adsorption isotherms, which relate the amount of adsorbed surfactant to its concentration in the solution at a constant temperature. The nature of the solid surface (e.g., hydrophilic silica (B1680970), hydrophobic carbon) and the solution conditions (pH, ionic strength) strongly influence adsorption. cdc.govnih.gov For instance, the adsorption of molecules onto silica surfaces can occur through hydrogen bonding with silanol (B1196071) groups or electrostatic interactions. nih.govnih.gov However, specific research detailing the adsorption isotherms of this compound on any solid substrate is absent from the available literature.
Quartz Crystal Microbalance with Dissipation (QCM-D) Studies
There is no available scientific literature detailing the use of Quartz Crystal Microbalance with Dissipation (QCM-D) to study the adsorption kinetics, layer thickness, or viscoelastic properties of layers formed by this compound on any solid substrate. Such studies would be necessary to understand the nature of the adsorbed surfactant film at a molecular level.
Atomic Force Microscopy (AFM) of Adsorbed Layers
Similarly, a search for studies employing Atomic Force Microscopy (AFM) to visualize the morphology and structure of adsorbed layers of this compound on surfaces yielded no results. AFM analysis would provide critical insight into how the surfactant molecules arrange themselves at a solid-liquid interface, but this research has not been published.
Emulsification and Microemulsion Formation Properties
Detailed investigations into the emulsifying power of this compound, including data on droplet size distribution, emulsion stability under various conditions (e.g., pH, temperature, ionic strength), and its ability to form microemulsions, are absent from the scientific record.
Foaming Characteristics and Foam Stability Mechanisms
No specific data from standardized foam generation and stability tests (such as the Ross-Miles method) for this compound could be located. Information regarding its foamability, foam volume, and the mechanisms by which it stabilizes foams (e.g., Gibbs-Marangoni effect, surface viscosity) is not available in published research.
Complexation Chemistry of 2 Carboxymethyl Dodecylamino Acetic Acid
Chelation with Metal Ions in Aqueous Media
Stoichiometry and Stability Constants of Metal Complexes
No data available.
Thermodynamic and Kinetic Aspects of Complexation
No data available.
Spectroscopic Characterization of Metal-2-[(Carboxymethyl)dodecylamino]acetic acid Complexes
No data available.
Interactions with Organic Molecules and Polymers
Host-Guest Chemistry Approaches
No data available.
Complexation with Proteins and Peptides (Mechanistic Studies)
No data available.
Applications of 2 Carboxymethyl Dodecylamino Acetic Acid in Materials Science
Utilization in Advanced Surfactant Systems
The primary application of 2-[(Carboxymethyl)dodecylamino]acetic acid stems from its function as a surface-active agent. Its amphiphilic nature allows it to adsorb at interfaces (e.g., oil-water, air-water, solid-liquid), drastically altering the interfacial properties for specialized applications ranging from industrial cleaning to energy extraction.
Formulation of Detergents and Cleaning Agents (Mechanism-Focused)
In the formulation of detergents and cleaning agents, this compound acts as a high-performance amphoteric surfactant. Its cleaning mechanism is rooted in the formation of micelles in an aqueous solution.
The molecule consists of two distinct parts: a water-hating (hydrophobic) dodecyl hydrocarbon tail and a water-loving (hydrophilic) head containing two carboxymethyl groups and a central amino group. When a sufficient concentration of the surfactant is present in water, the molecules self-assemble into spherical structures called micelles. In these structures, the hydrophobic tails orient themselves toward the center, creating an oily core, while the hydrophilic heads form the outer shell, remaining in contact with the surrounding water.
When a detergent solution containing these micelles is applied to a soiled surface, the hydrophobic core of the micelles encapsulates oils, grease, and other nonpolar dirt particles. The hydrophilic exterior of the micelle then allows this entire complex—the micelle with the trapped dirt—to be suspended in the water and easily washed away.
A key feature of this compound is its pH-responsive nature. The charge of its hydrophilic head group changes depending on the pH of the solution.
In alkaline (high pH) solutions , the carboxylic acid groups are deprotonated, giving the head a net negative charge and causing it to behave like an anionic surfactant.
In acidic (low pH) solutions , the amino group is protonated, giving the head a net positive charge and making it behave like a cationic surfactant.
At the isoelectric point , the positive and negative charges balance, and the molecule is zwitterionic (net neutral charge).
This adaptability allows for the formulation of specialized cleaning agents that are effective across a wide range of pH conditions, a valuable property for multi-purpose cleaners.
| pH Condition | Dominant Charge of Hydrophilic Head | Surfactant Behavior | Primary Cleaning Interaction |
|---|---|---|---|
| Acidic (pH < 4) | Net Positive | Cationic | Adsorption onto negatively charged surfaces. |
| Near Neutral / Isoelectric Point | Net Zero (Zwitterionic) | Mild, low-irritation | Balanced hydrophobic and hydrophilic interactions. |
| Alkaline (pH > 8) | Net Negative | Anionic | Lifting and suspending of particulate soils. |
Role in Enhanced Oil Recovery Mechanisms (Physical Principles)
In the context of enhanced oil recovery (EOR), the objective is to mobilize crude oil trapped in the porous rock of a reservoir that cannot be extracted by primary or secondary methods. Surfactants like this compound are injected into reservoirs to alter the physical forces that hold the oil in place. The two primary physical principles it exploits are the reduction of interfacial tension and the alteration of rock wettability.
Interfacial Tension (IFT) Reduction: A significant amount of oil remains trapped in reservoirs due to high capillary forces, which are a result of the high interfacial tension between the oil and the water (brine) in the rock pores. This compound, as a potent surfactant, migrates to the oil-water interface and reduces this tension dramatically. By lowering the IFT, the capillary forces are weakened, allowing the trapped oil droplets to deform, mobilize, and be displaced by the injected fluid.
Wettability Alteration: The efficiency of oil displacement also depends on the "wettability" of the reservoir rock, which is its preference to be in contact with either oil or water. Many carbonate and sandstone reservoirs are initially oil-wet, meaning oil adheres strongly to the rock surface, making it difficult to dislodge. The surfactant molecules can adsorb onto the rock surface via their charged head groups. This process can alter the surface from oil-wet to a more water-wet or intermediate-wet state. A more water-wet surface allows water to form a continuous film that displaces the oil from the rock, significantly improving the microscopic sweep efficiency and leading to higher oil recovery. semanticscholar.org
| Mechanism | Physical Principle | Effect of this compound | Outcome |
|---|---|---|---|
| Mobilization of Trapped Oil | Reduction of Oil-Water Interfacial Tension (IFT) | Adsorbs at the oil-water interface, disrupting cohesive forces. | Lowers capillary pressure, allowing oil droplets to be displaced. |
| Detachment of Oil from Rock | Alteration of Rock Wettability | Adsorbs onto the rock surface, changing it from oil-wet to water-wet. | Reduces oil adhesion, facilitating its release into the mobile phase. |
Application in Nanomaterial Synthesis and Stabilization
The self-assembly and surface-active properties of this compound are leveraged in the bottom-up fabrication and stabilization of materials at the nanoscale. It can serve as both a template for directing growth and a capping agent for preventing aggregation.
Template-Directed Synthesis of Nanostructures
In template-directed synthesis, the ordered structures formed by surfactant molecules in solution, such as spherical micelles or cylindrical rod-like micelles, act as "soft templates" or nanoreactors. nih.gov The synthesis of inorganic nanoparticles can be controlled by using these micellar structures to confine the reaction space.
The process typically involves dissolving precursor metal salts in an aqueous solution containing this compound. The charged head groups of the surfactant can attract and concentrate the metal ions near the surface of the micelle. A reducing agent is then introduced, causing the metal ions to precipitate as nanoparticles. The growth of these nanoparticles is physically constrained within the hydrophilic shell or hydrophobic core of the micelles, allowing for precise control over the final particle size and, in some cases, shape. This method provides a versatile platform for engineering nanostructures with dimensions typically in the sub-10 nm to 50 nm range.
Surface Modification of Nanoparticles
Colloidal stability is a critical challenge in the application of nanoparticles, as they have a strong tendency to aggregate due to high surface energy and van der Waals forces. This compound is an effective stabilizing or "capping" agent that prevents this aggregation.
When added to a suspension of nanoparticles, the surfactant molecules adsorb onto the nanoparticle surfaces. The hydrophobic dodecyl tail anchors to the particle surface, while the hydrophilic head group extends into the surrounding solvent (e.g., water). This surface modification imparts stability through two primary mechanisms:
Steric Hindrance: The layer of surfactant molecules creates a physical barrier that prevents the nanoparticles from getting close enough to aggregate.
Electrostatic Repulsion: The charged head groups create a repulsive electrostatic force between adjacent nanoparticles, further enhancing their stability and keeping them well-dispersed.
The zwitterionic nature of this compound is particularly advantageous, as it can provide robust stabilization against aggregation across a range of pH conditions and in high-ionic-strength media. acs.org
| Property | Unmodified Nanoparticle | Nanoparticle Modified with this compound |
|---|---|---|
| Colloidal Stability | Low (prone to aggregation) | High (stable dispersion) |
| Surface Chemistry | Inherent surface properties | Functionalized with carboxyl and amino groups |
| Dispersibility in Water | Often poor | Excellent |
| Inter-particle Forces | Attractive (van der Waals) | Repulsive (electrostatic and steric) |
Development of Stimuli-Responsive Materials
Stimuli-responsive materials, often called "smart" materials, are designed to undergo significant changes in their physical or chemical properties in response to external triggers. The pH-sensitive nature of this compound makes it an excellent building block for creating pH-responsive polymers and hydrogels.
When this amphoteric molecule is incorporated into a larger polymer structure, either as a pendant group or as part of the main chain, it imparts its pH-responsive behavior to the entire material. The mechanism relies on the change in ionization state of the carboxylic acid and amino groups.
At a pH far from the molecule's isoelectric point, the functional groups become charged (either positive or negative). This leads to electrostatic repulsion between adjacent groups along the polymer chains, causing the polymer network to uncoil and expand, or a hydrogel to swell significantly. Conversely, at or near the isoelectric point, the net charge is zero. The absence of electrostatic repulsion, combined with other interactions like hydrogen bonding, can cause the polymer chains to coil up or the hydrogel to collapse and expel the solvent.
This reversible swelling/deswelling behavior can be precisely controlled by adjusting the pH of the surrounding environment. This property is highly sought after for applications such as controlled drug delivery systems, where a change in pH (e.g., moving from the stomach to the intestine) can trigger the release of an encapsulated therapeutic agent, or in the development of chemical sensors and actuators.
| Environmental pH | Molecular State | Dominant Inter-chain Force | Macroscopic Material State (e.g., Hydrogel) |
|---|---|---|---|
| Acidic (Low pH) | Cationic (Positively Charged) | Electrostatic Repulsion | Swollen / Expanded |
| At Isoelectric Point | Zwitterionic (Net Neutral) | Reduced Repulsion / H-Bonding | Collapsed / Shrunken |
| Alkaline (High pH) | Anionic (Negatively Charged) | Electrostatic Repulsion | Swollen / Expanded |
Incorporation into Polymeric Materials and Hydrogels
The incorporation of this compound into polymeric structures, particularly hydrogels, offers a pathway to creating materials with tunable properties. While direct polymerization of this specific compound is not extensively documented, its structural motifs—a long alkyl chain and a dicarboxylic amino acid headgroup—provide a basis for its potential use as a functional monomer or a specialty surfactant in polymer synthesis.
The presence of two carboxylic acid groups allows for pH-responsive behavior. At low pH, the carboxyl groups are protonated, reducing electrostatic repulsion and potentially leading to a more collapsed polymer structure. Conversely, at higher pH, deprotonation of these groups would lead to increased electrostatic repulsion, causing the polymer chains to extend and the hydrogel to swell. This pH-dependent swelling and collapsing is a hallmark of smart hydrogels, which have applications in areas such as controlled drug release and sensor technology.
Research into hydrogels formulated from amino acid-based monomers demonstrates the viability of this approach. For instance, hydrogels synthesized from poly(itaconic acid-g-ethylene glycol) exhibit significant pH-responsive swelling, a behavior that can be attributed to the presence of dicarboxylic acid moieties. Similarly, hydrogels based on other amino acids have been developed to respond to various stimuli, including pH and temperature, underscoring the potential for creating environmentally sensitive materials.
For this compound to be directly incorporated into a polymer backbone, it would likely need to be chemically modified to include a polymerizable group, such as a vinyl or acrylate (B77674) moiety. Such a "reactive surfactant" or "surfmer" could then participate in polymerization reactions, covalently bonding it to the polymer matrix. This approach has the advantage of permanently locking the functional surfactant into the material, preventing leaching and ensuring long-term stability and responsiveness. The dodecyl chain would contribute hydrophobic domains within the polymer structure, which could be utilized for the encapsulation of hydrophobic molecules.
The table below summarizes the potential effects of incorporating a monomer analogous to this compound into a hydrogel matrix, based on established principles of polymer chemistry.
| Property | Influence of this compound Moiety | Rationale |
| pH-Responsiveness | High | The dicarboxylic headgroup allows for significant changes in charge density with pH, leading to swelling or collapse of the hydrogel network. |
| Hydrophobicity | Increased | The long dodecyl chain introduces hydrophobic character, which can be tailored by adjusting the monomer concentration. |
| Encapsulation Capability | Enhanced for hydrophobic molecules | The hydrophobic domains created by the dodecyl chains can serve as reservoirs for the loading and controlled release of non-polar substances. |
| Mechanical Properties | Variable | The incorporation of a bulky, flexible monomer can influence the cross-linking density and chain mobility, thereby affecting the stiffness and elasticity of the hydrogel. |
Role in Formulation Science for Emulsions and Dispersions
In formulation science, this compound is valued for its role as an amphoteric surfactant in the creation and stabilization of emulsions and dispersions. Its molecular architecture, featuring a hydrophilic, charge-tunable headgroup and a substantial hydrophobic tail, allows it to effectively reduce the interfacial tension between immiscible phases, such as oil and water.
The performance of this compound as an emulsifier is intrinsically linked to the pH of the system. At a pH below its isoelectric point, the molecule carries a net positive charge, behaving as a cationic surfactant. Above the isoelectric point, it carries a net negative charge, functioning as an anionic surfactant. At the isoelectric point, it exists as a zwitterion. This pH-dependent charge behavior allows for the fine-tuning of emulsion properties. For example, the stability of an emulsion can be modulated by adjusting the pH to optimize the electrostatic repulsion between droplets.
The dicarboxylic nature of the headgroup in this compound can also contribute to its performance, particularly in the presence of divalent cations. Studies on similar dicarboxylic amino acid-based surfactants have shown that the spacing between the carboxyl groups can influence their interaction with ions like calcium, affecting their packing at interfaces and their tolerance to hard water.
The efficiency of a surfactant in stabilizing an emulsion is often correlated with its ability to lower the interfacial tension and form a stable film at the oil-water interface. The long dodecyl chain of this compound ensures strong adsorption at this interface, contributing to the formation of a robust barrier that prevents droplet coalescence. The choice of surfactant can significantly impact the particle size of the resulting emulsion, a critical factor in many applications, from coatings to personal care products. Generally, higher surfactant concentrations lead to smaller droplet sizes, although a plateau is often reached.
The following table presents a comparative overview of the expected emulsifying properties of this compound in relation to other common surfactant types, based on general principles of surface science.
| Surfactant Type | pH Dependency | Stability in the Presence of Electrolytes | Particle Size Control |
| Anionic (e.g., Sodium Dodecyl Sulfate) | Low (stable at neutral to high pH) | Moderate (can be sensitive to high salt concentrations) | Good |
| Cationic (e.g., Cetyl Trimethylammonium Bromide) | Low (stable at neutral to low pH) | Moderate (can be sensitive to high salt concentrations) | Good |
| Non-ionic (e.g., Polysorbate 80) | Very Low (stable over a wide pH range) | High | Excellent |
| Amphoteric (e.g., this compound) | High (properties are pH-dependent) | Generally High (can be stable over a wide pH and salt concentration range) | Very Good (tunable with pH) |
Biological Interactions of 2 Carboxymethyl Dodecylamino Acetic Acid in Vitro and Mechanistic Studies
Membrane Interactions and Permeabilization Mechanisms (Model Systems)
Liposome and Vesicle Interactions
There is a lack of specific research data on the direct interaction of 2-[(Carboxymethyl)dodecylamino]acetic acid with liposomes and vesicles. Studies on vesicle formation have been noted, but these typically involve metal-ion-induced aggregation of the surfactant into bilayer structures, rather than the interaction of the free acid with pre-formed lipid vesicles researchgate.netresearchgate.net. Therefore, information regarding its capacity to induce leakage or permeabilize these model membranes is not available.
Membrane Protein Solubilization Methodologies
This compound is classified as an amphoteric, or zwitterionic, surfactant scribd.comscribd.com. This class of detergents is known for being milder than ionic detergents and is often used to solubilize membrane proteins while preserving their native structure and function. However, specific methodologies or published examples of using this compound for the solubilization of particular membrane proteins are not described in the available literature.
Interactions with Enzymes and Biological Macromolecules (Mechanism)
The interaction of this compound with biological macromolecules appears to be primarily in its capacity as a ligand for metal ions, which then mediate the interaction.
In Vitro Enzymatic Activity Modulation
No specific studies detailing the in vitro modulation of enzymatic activity by this compound were identified in the reviewed literature.
Binding Studies with Proteins and Nucleic Acids
Research has been conducted on the binding of metallosurfactants derived from this compound with proteins such as bovine serum albumin (BSA) and with calf thymus DNA researchgate.net. In these studies, the interaction is facilitated by the metal ion, which coordinates with both the iminodiacetate (B1231623) headgroup of the surfactant and the biological macromolecule. The binding affinity and the resulting structural changes in the protein are dependent on the specific metal ion present in the complex researchgate.net. There is a lack of data on the direct binding of the free this compound to proteins and nucleic acids without the presence of a metal ion.
Antimicrobial Mechanisms of Action (In Vitro Cellular Pathways)
The antimicrobial properties reported in the literature are associated with metallosurfactants containing this compound as a ligand researchgate.net. The presence of a metal ion is often crucial for the observed antimicrobial and cytotoxic effects. While some studies have explored the mechanism of action of these metallosurfactants against various microbial strains, including through transmission electron microscopy, the specific contribution of the this compound ligand to this mechanism, independent of the metal ion, has not been elucidated researchgate.net. There is no available information on the antimicrobial mechanisms of the free acid itself.
Disruption of Microbial Cell Membranes
The antimicrobial action of this compound, an amphoteric surfactant, is hypothesized to be significantly driven by its interaction with and subsequent disruption of microbial cell membranes. This mechanism is primarily attributed to the molecule's amphiphilic nature, featuring a hydrophobic dodecyl (C12) tail and a hydrophilic zwitterionic iminodiacetic acid head group.
The initial interaction between the surfactant and the bacterial cell surface is likely governed by electrostatic forces. ub.edu Bacterial membranes are typically rich in negatively charged components, such as lipopolysaccharides in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. researchcommons.org As a zwitterionic compound, this compound can exhibit a net charge depending on the pH of the surrounding medium. In acidic environments, the carboxyl groups are protonated, leaving a net positive charge on the tertiary amine, which enhances its attraction to the anionic bacterial surface. nih.gov
Following this initial electrostatic binding, the hydrophobic dodecyl tail is thought to insert itself into the phospholipid bilayer of the cell membrane. researchcommons.org This intercalation process disrupts the highly ordered structure of the membrane lipids. Research on structurally similar surfactants, such as lauric acid, has shown that shorter alkyl chains (like the C12 chain) are particularly effective at causing membrane thinning and increasing disorder within the lipid bilayer. nih.govresearchgate.net This disruption leads to several critical consequences for the microbial cell:
Increased Membrane Permeability: The insertion of surfactant molecules creates defects or pores in the membrane, compromising its function as a selective barrier. nih.gov
Leakage of Intracellular Components: The loss of membrane integrity allows for the uncontrolled efflux of essential ions (e.g., K+), metabolites, and even larger molecules like proteins and nucleic acids from the cytoplasm, ultimately leading to cell death.
Impaired Membrane Functions: Key cellular processes that are membrane-dependent, such as electron transport and ATP synthesis, are inhibited due to the depolarization and structural damage of the membrane.
Molecular dynamics simulations and experimental studies on laurate have demonstrated that it has a high propensity to translocate across the bacterial cell wall and induce a greater degree of membrane thinning compared to longer-chain surfactants. nih.gov This suggests that the C12 chain of this compound is of an optimal length for potent membrane disruption. researchcommons.org
| Molecular Component | Primary Property | Hypothesized Role in Membrane Disruption | Supporting Principle |
|---|---|---|---|
| Dodecyl (C12) Tail | Hydrophobic / Lipophilic | Intercalates into the lipid bilayer, disrupting packing and increasing fluidity. | The hydrophobic effect drives the insertion of the nonpolar tail into the nonpolar membrane core. researchcommons.org |
| Iminodiacetic Acid Head | Zwitterionic / Hydrophilic | Facilitates initial electrostatic attraction to charged components on the bacterial surface. | Opposite charges attract, guiding the surfactant to the membrane surface. ub.edu |
| Overall Molecule | Amphiphilic | Acts as a detergent, solubilizing membrane components and leading to loss of structural integrity and pore formation. | Amphiphilic molecules can form micelles and disrupt lipid structures above a critical concentration. nih.gov |
Inhibition of Microbial Growth Pathways
Beyond direct membrane disruption, a plausible mechanism for the antimicrobial activity of this compound involves the inhibition of essential microbial metabolic and enzymatic pathways. This activity is likely centered on the iminodiacetic acid (IDA) head group, which is a known chelating agent. wikipedia.orgnih.gov
Many critical enzymes within bacteria, known as metalloenzymes, require divalent metal cations such as zinc (Zn²⁺), magnesium (Mg²⁺), or manganese (Mn²⁺) as cofactors for their catalytic activity. nih.gov The IDA moiety can form stable coordination complexes with these metal ions, effectively sequestering them from the bacterial enzymes. The inhibition of these enzymes can halt essential cellular processes:
Inhibition of Cell Wall Synthesis: Enzymes like metallo-β-lactamases, which confer antibiotic resistance by degrading β-lactam antibiotics, are zinc-dependent. nih.govnih.gov While inhibiting these specific enzymes would not directly kill bacteria, other metalloenzymes are involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. mdpi.com
Disruption of Metabolic Pathways: Key enzymes in pathways like glycolysis and the citric acid cycle rely on metal cofactors. By chelating these ions, the surfactant could act as an antimetabolite, starving the cell of energy and essential molecular building blocks. openstax.org
Impairment of Genetic Processes: DNA and RNA polymerases, enzymes crucial for the replication and transcription of genetic material, often require magnesium ions for their function. Sequestration of these ions could lead to the cessation of protein synthesis and cell division.
The development of novel inhibitors for metallo-β-lactamases has utilized the IDA structure as a metal-binding pharmacophore, demonstrating the effectiveness of this group in targeting the active sites of such enzymes. nih.gov This provides strong evidence for the potential of this compound to function as an enzyme inhibitor via metal chelation.
| Enzyme Class | Function | Typical Metal Cofactor | Potential Impact of Inhibition |
|---|---|---|---|
| Metallo-β-lactamases | Antibiotic resistance | Zn²⁺ | Synergistic effect with β-lactam antibiotics. nih.gov |
| Peptidoglycan Synthases | Cell wall biosynthesis | Mg²⁺, Mn²⁺ | Weakening of the cell wall, leading to lysis. mdpi.com |
| DNA/RNA Polymerases | Nucleic acid synthesis | Mg²⁺ | Inhibition of replication and protein synthesis. |
| Various Dehydrogenases | Energy metabolism (e.g., Krebs cycle) | Mg²⁺, Mn²⁺ | Depletion of cellular energy (ATP). |
Cellular Uptake Mechanisms in Model Cell Lines (Fundamental Transport)
The transport of this compound into eukaryotic cells, such as those used in model cell lines, is a fundamental process that dictates its intracellular bioavailability and potential biological effects. As an amphiphilic zwitterion, its uptake is likely a multifaceted process, differing from that of simple small molecules. The primary mechanisms involved are expected to be a combination of passive diffusion and endocytic pathways.
Studies quantifying the cellular uptake kinetics of various chemicals have shown that charged molecules, including zwitterions, tend to accumulate in cells more slowly than neutral compounds. nih.gov The uptake process is often energy-dependent, indicating the involvement of active transport mechanisms.
Possible uptake pathways include:
Passive Diffusion: The hydrophobic dodecyl tail may facilitate transient partitioning into the lipid bilayer of the cell membrane. However, the energetic cost of transferring the charged, hydrophilic iminodiacetic acid head group across the nonpolar membrane core makes extensive passive diffusion unlikely to be the primary route.
Endocytosis: This is a general term for several active processes where the cell internalizes substances by engulfing them.
Pinocytosis: The cell non-specifically internalizes small amounts of the extracellular fluid, which would include the dissolved surfactant.
Receptor-Mediated Endocytosis: While less likely without a specific biological ligand, the surfactant could potentially interact with membrane proteins or lipid rafts, triggering internalization.
| Mechanism | Description | Energy Requirement | Likely Relevance for the Compound |
|---|---|---|---|
| Passive Diffusion | Direct movement across the lipid bilayer down a concentration gradient. | No | Limited, due to the charged hydrophilic head group. |
| Facilitated Diffusion | Movement across the membrane via a transporter protein, down a concentration gradient. | No | Possible if a suitable non-specific transporter exists. |
| Pinocytosis | Non-specific engulfment of extracellular fluid containing the solute. | Yes | A probable pathway for general, low-efficiency uptake. |
| Receptor-Mediated Endocytosis | Binding to a specific surface receptor triggers internalization. | Yes | Unlikely, unless there is fortuitous binding to a surface protein. |
Environmental Fate and Biodegradation of 2 Carboxymethyl Dodecylamino Acetic Acid
Biodegradation Pathways and Mechanisms in Aquatic Environments
Amphoteric surfactants are generally considered to be readily biodegradable in aerobic environments. nih.govresearchgate.net The biodegradation of 2-[(Carboxymethyl)dodecylamino]acetic acid is expected to proceed through microbial activity, where microorganisms utilize the compound as a source of carbon and nitrogen. The structure of this compound, featuring a dodecyl hydrophobic tail and a hydrophilic head with two carboxymethyl groups, suggests that the initial steps of degradation would likely involve the breakdown of the alkyl chain.
One of the recognized biodegradation pathways for some amine-oxide based amphoteric surfactants is ω-oxidation. researchgate.netnih.gov This process involves the oxidation of the terminal methyl group of the alkyl chain, followed by successive β-oxidation cycles, which shorten the carbon chain. While this has been observed for other amphoterics, specific pathways for iminodiacetate-based surfactants like this compound are not extensively documented. It is also plausible that enzymatic cleavage of the C-N bonds could occur, separating the dodecyl chain from the iminodiacetic acid head group. The iminodiacetic acid moiety itself has been shown to be biodegradable by certain yeasts, suggesting that this portion of the molecule can also be mineralized.
Specific microbial degradation products for this compound have not been detailed in available scientific literature. However, based on general surfactant biodegradation principles, the ultimate degradation products are expected to be carbon dioxide, water, and inorganic nitrogen. Intermediate metabolites would likely include shorter-chain fatty acids resulting from the oxidation of the dodecyl group and potentially iminodiacetic acid itself as a transient product. The identification of such intermediates would require specific analytical studies using techniques like chromatography coupled with mass spectrometry.
Table 1: General Biodegradation Kinetic Observations for Surfactants
| Surfactant Type | Kinetic Model Applicability | Key Observations |
| Anionic (e.g., SLES) | Monod model | Rapid initial degradation of a readily biodegradable fraction. |
| Amphoteric (e.g., DSCADA) | Monod model | Similar behavior to anionic surfactants with a readily biodegradable component. researchgate.net |
| Nonionic (e.g., PAE) | Monod model | A portion of the molecule is readily biodegradable. |
| Zwitterionic (e.g., DAPS) | Not specified | >98% removal in a membrane biofilm reactor after an acclimation period. processcleaningsolutions.com |
This table presents generalized data for different surfactant types to provide context due to the lack of specific data for this compound.
Environmental Distribution and Partitioning Behavior
The distribution of this compound in the environment will be dictated by its partitioning between water, soil, and sediment. As a surfactant, it has a tendency to accumulate at interfaces.
The sorption of surfactants to sediments and soils is a key process influencing their environmental concentration and bioavailability. The ionic nature of the surfactant plays a significant role in this process. Cationic surfactants, for example, tend to adsorb strongly to negatively charged surfaces like clay and organic matter in soil and sediment. Anionic surfactants may show less sorption to such surfaces. nih.gov As an amphoteric surfactant, the sorption behavior of this compound will be pH-dependent. At a pH below its isoelectric point, it will carry a net positive charge and likely exhibit stronger sorption, similar to cationic surfactants. Above its isoelectric point, it will have a net negative charge, potentially leading to lower sorption.
For surfactants, the use of the octanol-water partition coefficient (log Pₒw) to predict sorption is often considered unreliable due to their surface-active properties. eosca.eu A more relevant parameter is the organic carbon-normalized sorption coefficient (Kₒc). However, standardized methods for determining Kₒc for surfactants in marine sediments are still under development. eosca.eu
The potential for a substance to bioaccumulate is a critical aspect of its environmental risk assessment. For surfactants, traditional predictors of bioaccumulation like log Pₒw are not always appropriate. eosca.eu There is a general lack of specific bioaccumulation data for amphoteric surfactants.
Table 2: Factors Influencing Surfactant Bioaccumulation Potential
| Factor | Influence on Bioaccumulation |
| Alkyl Chain Length | Longer chains may increase BCF. eosca.eu |
| Hydrophilic Head Group Size | Larger hydrophilic groups may decrease BCF. eosca.eu |
| Biotransformation | Rapid metabolism reduces bioaccumulation. eosca.eu |
Impact on Microbial Communities (Ecological Principles)
The introduction of surfactants into the environment can have a significant impact on microbial communities. The specific effects depend on the type of surfactant, its concentration, and the composition of the native microbial population. Studies have shown that the chemical structure of biodegradable surfactants can shape the microbial community in a biological treatment process. processcleaningsolutions.comelsevierpure.com
At elevated concentrations, surfactants and their degradation products can disrupt microbial cell membranes and interfere with essential processes like nutrient uptake. nih.gov However, many microorganisms can adapt to the presence of surfactants and utilize them as a substrate for growth. The biodegradation of this compound would be carried out by a consortium of microorganisms, and its presence could lead to an enrichment of species capable of degrading it. For example, in a study comparing cationic, anionic, and zwitterionic surfactants, the genus Pseudomonas was found to be abundant in the biofilms treating all three types, indicating its versatility in surfactant degradation. processcleaningsolutions.com The presence of different surfactant classes has also been shown to influence the abundance of antimicrobial resistance genes within the microbial community, with cationic surfactants having a more pronounced effect. processcleaningsolutions.comelsevierpure.com
Analytical Methodologies for 2 Carboxymethyl Dodecylamino Acetic Acid
Chromatographic Separation Techniques
Chromatography is a fundamental tool for the separation of 2-[(Carboxymethyl)dodecylamino]acetic acid from complex matrices. The choice of technique is dictated by the physicochemical properties of the analyte and the requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amphoteric surfactants like this compound. science.govshimadzu.comresearchgate.netalfachemic.comthermofisher.com Reversed-phase (RP) chromatography is the most common mode employed for this purpose.
In RP-HPLC, a nonpolar stationary phase, typically a C18 or C8 bonded silica (B1680970), is used in conjunction with a polar mobile phase. researchgate.net The separation mechanism is based on the hydrophobic interactions between the dodecyl chain of the molecule and the stationary phase. The elution of the compound is controlled by varying the composition of the mobile phase, which usually consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net To ensure good peak shape and reproducibility, especially given the zwitterionic nature of the analyte, the pH of the mobile phase is often controlled using buffers like ammonium (B1175870) acetate (B1210297) or formic acid. researchgate.netchromatographyonline.com
For the simultaneous analysis of anionic, non-ionic, cationic, and amphoteric surfactants, specialized columns like the Acclaim Surfactant column can be utilized. thermofisher.com These columns often feature novel mixed-mode chemistries that provide unique selectivity for different surfactant classes. thermofisher.com Detection in HPLC can be achieved through various detectors, including Ultraviolet (UV) detectors if the molecule possesses a chromophore, Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), and Mass Spectrometry (MS). shimadzu.comthermofisher.com
Table 1: Typical HPLC Conditions for the Analysis of Amphoteric Surfactants
| Parameter | Condition |
| Column | Reversed-phase C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Ammonium Acetate in WaterB: Acetonitrile |
| Gradient | 20% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the separation of volatile compounds. However, this compound is a non-volatile zwitterionic compound due to the presence of two carboxylic acid groups and a tertiary amine. Therefore, direct analysis by GC is not feasible. A derivatization step is necessary to convert the non-volatile analyte into a volatile derivative. nih.gov
The most common derivatization strategy for compounds containing carboxylic acid functional groups is esterification. nih.govilacadofsci.comdss.go.thresearchgate.netresearchgate.net This involves reacting the carboxylic acid groups with an alcohol, typically methanol or ethanol (B145695), in the presence of an acid catalyst such as boron trifluoride (BF3), hydrochloric acid (HCl), or sulfuric acid (H2SO4) to form the corresponding methyl or ethyl esters. nih.govdss.go.th These esters are significantly more volatile and can be readily analyzed by GC.
The resulting volatile derivatives are then separated on a GC column, typically a capillary column with a nonpolar or medium-polarity stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural information, which aids in the unequivocal identification of the analyte. nih.govresearchgate.net
Table 2: Typical GC Conditions for the Analysis of Carboxylic Acid Methyl Esters
| Parameter | Condition |
| Derivatization Reagent | 14% Boron trifluoride in methanol |
| Reaction Conditions | 60 °C for 30 minutes |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 min |
| Injector Temperature | 250 °C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation of ionic species. Given the zwitterionic nature of this compound, IC can be a suitable analytical technique. The molecule possesses both negatively charged carboxylate groups and a positively charged amino group, depending on the pH.
The separation in IC is based on the electrostatic interactions between the charged analyte and the ionic functional groups of the stationary phase. For a zwitterionic compound, a mixed-mode ion-exchange column or a zwitterionic stationary phase could be employed. science.gov The retention and elution are controlled by the ionic strength and pH of the eluent.
A specific application of chromatography for compounds with iminodiacetic acid structures is chelation ion chromatography. science.govutas.edu.au In this technique, stationary phases functionalized with iminodiacetic acid are used to separate metal ions based on the formation of metal-chelate complexes. science.govutas.edu.aunih.govmdpi.com While this is typically used for metal analysis, the underlying principles demonstrate the potential for ion-exchange mechanisms to be applied to the separation of the iminodiacetic acid-containing molecule itself. Detection in IC is often achieved by conductivity or pulsed amperometric detection. thermofisher.com
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of molecules in solution. Both ¹H NMR and ¹³C NMR spectroscopy provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. mdpi.compreprints.org
For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the dodecyl chain, the methylene (B1212753) groups adjacent to the nitrogen atom and the carboxylic acid groups. The long alkyl chain would produce a series of overlapping signals in the upfield region of the spectrum. The protons of the carboxymethyl groups would likely appear as singlets in the downfield region.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbons of the carboxylic acid groups would resonate at the most downfield chemical shifts.
To aid in the interpretation of the spectra of this compound, the known NMR data for the structurally related compounds, iminodiacetic acid and N-methyliminodiacetic acid, can be used as a reference. nih.govchemicalbook.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in D₂O
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ (dodecyl) | ~0.8-0.9 | ~14 |
| -(CH₂)₉- (dodecyl) | ~1.2-1.4 | ~22-32 |
| -N-CH₂- (dodecyl) | ~2.5-2.7 | ~50-55 |
| -N-CH₂-COOH | ~3.2-3.4 | ~55-60 |
| -COOH | - | ~175-180 |
Note: These are predicted values and may vary depending on the solvent and pH.
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like HPLC or GC, it becomes a powerful tool for the identification and quantification of compounds. shimadzu.commdpi.comnih.govwordpress.comnih.govwikipedia.org
For the analysis of this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that can generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, depending on the polarity mode. nih.govacs.org
Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.org The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the C-N bonds. acs.orgnih.govresearchgate.netdiva-portal.orgmiamioh.edu The fragmentation of the dodecyl chain can also occur, leading to a series of characteristic ions separated by 14 Da (the mass of a CH₂ group).
Table 4: Expected Mass Spectrometric Data for this compound
| Parameter | Expected Value/Observation |
| Molecular Formula | C₁₆H₃₁NO₄ |
| Monoisotopic Mass | 301.2253 Da |
| Ionization Mode (ESI) | Positive ([M+H]⁺) or Negative ([M-H]⁻) |
| Precursor Ion (Positive Mode) | m/z 302.2326 |
| Precursor Ion (Negative Mode) | m/z 300.2179 |
| Potential MS/MS Fragments | Loss of H₂O, loss of CO₂, cleavage of C-N bonds, fragmentation of the alkyl chain. |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the molecular structure of this compound by probing the vibrational modes of its functional groups. While a specific, publicly available spectrum for this compound is not readily found, its characteristic spectral features can be inferred from the analysis of its constituent functional groups and related compounds like iminodiacetic acid.
Infrared (IR) Spectroscopy:
IR spectroscopy is particularly sensitive to polar functional groups and is a powerful tool for identifying the key structural components of this compound. The molecule's zwitterionic nature, arising from the presence of both acidic carboxyl groups and a basic tertiary amine, will significantly influence its IR spectrum.
Key expected vibrational bands include:
O-H Stretching: A very broad and intense absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching in the carboxylic acid groups.
C-H Stretching: Sharp to medium intensity bands are expected between 3000 and 2850 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the CH₂ groups in the long dodecyl chain.
C=O Stretching: A strong absorption peak, typically found between 1750 and 1680 cm⁻¹, corresponds to the carbonyl (C=O) stretch of the carboxylic acid groups. The exact position can be influenced by hydrogen bonding and the ionization state of the carboxyl groups.
N-H Stretching (protonated form): If the tertiary amine is protonated, a broad absorption may appear in the 2700-2250 cm⁻¹ range.
C-N Stretching: The stretching vibration of the C-N bond is expected to produce a medium to weak band in the 1250-1020 cm⁻¹ region.
CH₂ Bending: Scissoring and rocking vibrations of the methylene groups in the alkyl chain will give rise to characteristic bands around 1465 cm⁻¹ and in the fingerprint region.
The table below summarizes the expected characteristic IR absorption bands for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Alkyl Chain | C-H Stretch | 3000 - 2850 | Medium to Strong |
| Carboxylic Acid | C=O Stretch | 1750 - 1680 | Strong |
| Tertiary Amine | C-N Stretch | 1250 - 1020 | Weak to Medium |
| Alkyl Chain | CH₂ Bend | ~1465 | Medium |
Raman Spectroscopy:
Raman spectroscopy, which relies on the inelastic scattering of light, serves as a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the long dodecyl chain.
Expected prominent Raman signals include:
C-H Stretching: Strong signals from the symmetric and asymmetric C-H stretching of the methylene groups in the dodecyl chain would be prominent in the 3000-2800 cm⁻¹ region.
CH₂ Twisting and Bending: The numerous CH₂ groups of the alkyl chain will generate a series of distinct bands in the 1400-1200 cm⁻¹ range, which can provide information about the conformational order of the chain.
C-C Stretching: The carbon-carbon backbone of the dodecyl chain will produce signals in the 1150-1000 cm⁻¹ region.
The complementary nature of IR and Raman spectroscopy allows for a more complete structural elucidation of this compound.
Titration and Potentiometric Methods for Purity and Concentration
Titration methods, particularly potentiometric titrations, are well-established for determining the purity and concentration of ionic and amphoteric surfactants. Due to the zwitterionic nature of this compound, acid-base titrations are a suitable approach.
The principle of this method relies on the different pKa values of the carboxylic acid and the protonated tertiary amine functional groups. The titration curve will exhibit distinct equivalence points corresponding to the neutralization of these groups.
Procedure Overview:
Sample Dissolution: A known weight of the this compound sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol or isopropanol (B130326) to ensure complete dissolution.
pH Adjustment: For the titration of the amphoteric surfactant as a cationic species, the initial pH of the sample solution is adjusted to a low value (e.g., pH 2-3) with a strong acid like hydrochloric acid (HCl). This ensures the complete protonation of the tertiary amine group.
Titration: The acidified solution is then titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH).
Endpoint Detection: The endpoint of the titration can be determined using a pH electrode (potentiometric titration) or a suitable colorimetric indicator. Potentiometric titration is generally preferred as it provides more accurate and reproducible results, especially for complex matrices. The titration curve (pH versus titrant volume) will show inflection points corresponding to the neutralization of the excess strong acid and the protonated amine.
Alternatively, in a basic medium, the carboxylic acid groups can be titrated with a standardized acid.
Two-Phase Titration:
For the analysis of this surfactant in complex mixtures, a two-phase titration method can be employed. This technique involves partitioning the surfactant-titrant ion pair into an immiscible organic phase (e.g., chloroform (B151607) or a mixed solvent system), with the endpoint detected by a color change of an indicator in one of the phases. However, potentiometric methods with surfactant-selective electrodes are often favored due to their precision and the avoidance of chlorinated solvents.
The concentration of this compound can be calculated from the volume of titrant consumed at the equivalence point, the concentration of the titrant, and the initial sample weight or volume.
| Parameter | Description |
| Analyte | This compound |
| Titrant | Standardized NaOH (for titration as an acid) or HCl (for titration as a base) |
| Solvent | Water/Ethanol or Water/Isopropanol mixture |
| Endpoint Detection | Potentiometric (pH electrode) or Colorimetric Indicator |
| Principle | Acid-base neutralization of the carboxylic acid and/or protonated amine groups |
Electroanalytical Techniques
Electroanalytical techniques offer sensitive and selective methods for the determination of electroactive species. While this compound is not directly redox-active in the typical potential window, its presence can be determined indirectly or through its interaction with electrode surfaces.
Potentiometry with Ion-Selective Electrodes (ISEs):
Potentiometry using ion-selective electrodes (ISEs) is a powerful technique for determining the concentration of specific ions in a solution. For this compound, a surfactant-selective electrode can be employed. These electrodes typically contain a PVC membrane impregnated with an ion-exchanger or a neutral carrier that selectively interacts with the surfactant molecule.
The potential of the ISE is measured against a reference electrode, and this potential is proportional to the logarithm of the activity (and at low concentrations, the concentration) of the surfactant in the sample solution. By creating a calibration curve with standard solutions of known concentrations, the concentration of the analyte in an unknown sample can be determined. The pH of the sample solution must be controlled, as the charge of the amphoteric surfactant is pH-dependent.
Voltammetric Methods:
Voltammetric techniques, such as cyclic voltammetry or stripping voltammetry, could potentially be adapted for the analysis of this compound. Although the molecule itself is not easily oxidized or reduced, its adsorption onto an electrode surface can alter the electrochemical behavior of other redox-active probes. This indirect measurement can be correlated to the concentration of the surfactant.
Adsorptive stripping voltammetry (AdSV) is a particularly sensitive technique. In a potential AdSV method, the surfactant would first be preconcentrated by adsorption onto the working electrode surface at a specific potential. Subsequently, the potential is scanned, and a current response related to a change in the double-layer capacitance or the displacement of another species could be measured. The development of such a method would require careful optimization of parameters like electrode material, pH, accumulation potential, and time.
| Technique | Principle | Application Notes |
| Potentiometry with ISEs | Measurement of potential at a surfactant-selective electrode. | Requires a specific ISE for amphoteric surfactants. pH control is critical. |
| Voltammetry (Indirect) | Measures the effect of the surfactant on the redox signal of a known probe. | Less direct, requires method development to find a suitable probe and conditions. |
| Adsorptive Stripping Voltammetry | Preconcentration of the surfactant on the electrode surface followed by a voltammetric scan. | Potentially very sensitive, but requires significant method development. |
Sample Preparation Strategies for Diverse Matrices
The choice of sample preparation strategy for the analysis of this compound is highly dependent on the nature of the sample matrix (e.g., cosmetic formulations, industrial wastewater, environmental samples) and the analytical technique to be employed. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument.
Liquid-Liquid Extraction (LLE):
LLE is a classic technique for separating compounds based on their differential solubility in two immiscible liquid phases. For extracting this compound from aqueous samples, an organic solvent in which the surfactant is soluble would be used. The efficiency of the extraction can be highly dependent on the pH of the aqueous phase, which controls the ionization state of the analyte. By adjusting the pH, the surfactant can be made more or less polar to facilitate its transfer into the organic phase.
Solid-Phase Extraction (SPE):
SPE is a more modern and often more efficient technique than LLE, using a solid sorbent to isolate the analyte from a liquid sample. researchgate.net For an amphoteric surfactant like this compound, several types of SPE cartridges could be suitable:
Reversed-Phase (RP) SPE: Using a non-polar sorbent (e.g., C18 or a polymeric sorbent), the long dodecyl chain of the surfactant will be retained from an aqueous sample. Elution is then performed with a more non-polar solvent like methanol or acetonitrile.
Ion-Exchange SPE: Depending on the pH of the sample, either a cation-exchange or an anion-exchange sorbent can be used. At low pH, the protonated amine would be retained on a cation-exchange sorbent. At high pH, the deprotonated carboxyl groups would be retained on an anion-exchange sorbent. This provides a high degree of selectivity.
Mixed-Mode SPE: These sorbents combine both reversed-phase and ion-exchange functionalities, offering enhanced selectivity for the isolation of zwitterionic compounds.
Mitigation of Matrix Effects:
Complex matrices can lead to matrix effects, where other components in the sample either enhance or suppress the analytical signal, leading to inaccurate results. chromatographyonline.comnih.gov Strategies to mitigate these effects include:
Dilution: Simply diluting the sample can reduce the concentration of interfering substances. chromatographyonline.com
Matrix Matching: Preparing calibration standards in a matrix that closely resembles the sample matrix can help to compensate for these effects.
Internal Standards: The addition of a known amount of a structurally similar compound (an internal standard) that is not present in the sample can be used to correct for variations in sample preparation and instrumental response.
The choice of the most appropriate sample preparation strategy requires careful consideration of the analyte's properties, the sample matrix, and the requirements of the subsequent analytical method.
| Sample Preparation Technique | Principle | Suitable Matrices | Key Considerations |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids based on solubility. | Aqueous samples (e.g., wastewater). | pH-dependent efficiency, can be solvent-intensive. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | Aqueous samples, cosmetic and pharmaceutical formulations. | Choice of sorbent (RP, ion-exchange, mixed-mode) is crucial. |
| Dilution | Reducing the concentration of all sample components. | High-concentration samples, matrices with significant interference. | Analyte concentration must remain above the detection limit. |
| Matrix Matching | Preparing standards in a similar matrix to the sample. | Samples with a consistent and well-defined matrix. | Requires a good understanding of the sample composition. |
Future Research Directions and Emerging Paradigms for 2 Carboxymethyl Dodecylamino Acetic Acid
Advanced Computational Modeling for Complex Systems
Future research could significantly benefit from the application of advanced computational modeling to predict and understand the behavior of 2-[(Carboxymethyl)dodecylamino]acetic acid in complex systems. Molecular dynamics simulations, for instance, could model its adsorption at interfaces and the formation of inner-sphere complexes, providing insights into its interaction with various surfaces. researchgate.net Furthermore, the use of machine learning algorithms, such as Convolutional Neural Networks (CNN), could be explored to develop predictive models for its performance in specific applications, such as froth flotation, by correlating its molecular structure with macroscopic properties like recovery rates. onemine.org These computational approaches would not only accelerate the discovery of new applications but also provide a fundamental understanding of the molecular-level mechanisms governing its functionality.
Exploration of Novel Synthetic Pathways and Sustainable Production
A key area for future investigation is the development of novel and sustainable synthetic pathways for this compound. Current synthetic strategies for similar amphoteric surfactants often rely on petrochemical-based feedstocks. Future research should focus on utilizing renewable and bio-based raw materials, such as fatty acids derived from vegetable oils, to create more environmentally friendly production processes. mdpi.com Investigations into enzymatic catalysis and green chemistry principles could lead to synthetic routes with higher atom economy, reduced waste, and lower energy consumption. The synthesis of novel derivatives from natural products like dehydroabietic acid also presents a promising avenue for creating new amphoteric surfactants with unique properties. researchgate.net
Integration into Advanced Functional Materials
The integration of this compound into advanced functional materials is a promising direction for future research. Its amphoteric nature makes it a candidate for use as a stabilizer in the formulation of nanoemulsions, which have applications in drug delivery, food technology, and cosmetics. mdpi.com As a surfactant, it could also be incorporated into a variety of formulations, including detergents, shampoos, and body soaps, where it may act as a base surfactant, antistatic agent, or softening agent. nof.co.jp Further research could explore its use in creating self-assembling systems and its ability to form mixed micelles with other surfactants to enhance properties like foam stability and viscosity in cleansing products. h5mag.com
Understanding of Interfacial Dynamics at the Nanoscale
A deeper understanding of the interfacial dynamics of this compound at the nanoscale is crucial for optimizing its performance in various applications. Techniques such as ζ-potential measurements can be employed to quantitatively characterize the ionization properties of its adsorption layers at different pH levels and ionic strengths. acs.org This is particularly important for an amphoteric surfactant, as its charge and, consequently, its interfacial behavior are pH-dependent. sanyo-chemical-solutions.com Such studies would provide valuable information on its role in reducing interfacial tension and stabilizing emulsions and foams, which is fundamental to its function as a surfactant. rasayanjournal.co.in
Biotechnological Applications and Bio-Inspired Materials
The potential biotechnological applications of this compound and its use in bio-inspired materials represent an exciting frontier for research. Given the trend towards biodegradable and biocompatible surfactants, future studies should assess its environmental fate and toxicological profile. mdpi.com Its structural similarity to amino acids suggests it may exhibit interesting interactions with biological systems. Research could explore its potential as a component in biocompatible formulations for personal care products or even in biomedical applications. Furthermore, drawing inspiration from natural amphoteric surfactants like lecithin, which plays a crucial role in biological systems and food products, could guide the development of novel applications for this compound. sanyo-chemical-solutions.com
Methodological Advancements in Characterization
Future research will necessitate the use of advanced analytical techniques for the comprehensive characterization of this compound and its formulations. A combination of spectroscopic methods, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry, will be essential for confirming its chemical structure and purity, particularly in the context of novel synthetic pathways. researchgate.netfinechemicals.com.cn Furthermore, advanced techniques for studying colloidal systems, such as dynamic light scattering and rheology, will be critical for characterizing its performance in various formulations and understanding its self-assembly behavior.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for optimizing the synthesis of 2-[(Carboxymethyl)dodecylamino]acetic acid?
- Methodological Answer : Begin with a two-step synthesis: (1) alkylation of glycine with dodecylamine to form the dodecylaminoacetic acid intermediate, followed by (2) carboxymethylation using chloroacetic acid under alkaline conditions. Use computational reaction path search methods (e.g., quantum chemical calculations) to predict optimal reaction parameters (temperature, solvent polarity, and stoichiometry). Validate predictions with fractional factorial design experiments to minimize side products like unreacted amines or over-alkylated derivatives . Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection at 220 nm.
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the carboxymethyl group (δ ~3.8–4.2 ppm for CHCOO) and the dodecyl chain (δ ~1.2–1.4 ppm for CH groups).
- Infrared Spectroscopy (IR) : Identify carboxylate (C=O stretch at ~1600–1650 cm) and amine (N–H bend at ~1550 cm) functional groups.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (theoretical m/z for CHNO: ~301.48).
- Critical Micelle Concentration (CMC) : Determine via surface tension measurements or fluorescence probe methods (e.g., pyrene assay) to assess surfactant behavior .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological interactions (e.g., membrane disruption vs. stabilization) be resolved?
- Methodological Answer : Design a systematic study using:
- Biophysical Assays : Measure membrane fluidity via fluorescence anisotropy with diphenylhexatriene (DPH) probes.
- Cellular Toxicity Screening : Compare results across cell lines (e.g., HEK293 vs. RAW264.7 macrophages) to identify cell-type-specific effects.
- Molecular Dynamics Simulations : Model interactions between the compound’s alkyl chain and lipid bilayers to predict disruption thresholds.
- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., pH, ionic strength) and validate findings with cross-lab reproducibility trials .
Q. What strategies are effective for studying the compound’s reactivity in aqueous vs. non-polar environments?
- Methodological Answer :
- Solvent-Dependent Reactivity : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitution reactions and aqueous buffers (pH 7–9) for carboxylate-mediated coordination chemistry.
- Kinetic Studies : Monitor esterification or amidation rates under varying conditions via stopped-flow spectroscopy.
- Computational Modeling : Apply density functional theory (DFT) to calculate transition-state energies for hydrolysis or oxidation pathways.
- Controlled Degradation Experiments : Use accelerated stability testing (40°C/75% RH) to identify degradation products via LC-MS .
Q. How can researchers design experiments to evaluate the compound’s environmental impact (e.g., biodegradability)?
- Methodological Answer : Follow OECD Guidelines for Testing Chemicals:
- Ready Biodegradability Test (OECD 301) : Incubate the compound with activated sludge and measure dissolved organic carbon (DOC) depletion over 28 days.
- Ecotoxicology Assays : Assess toxicity to aquatic organisms (e.g., Daphnia magna) using EC determinations.
- Adsorption Studies : Evaluate soil sorption coefficients (K) via batch equilibrium methods to predict groundwater contamination risks .
Q. What advanced techniques are suitable for probing the compound’s mechanism in catalytic or self-assembly systems?
- Methodological Answer :
- Small-Angle X-ray Scattering (SAXS) : Characterize micellar or vesicular structures in solution.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with metal ions or biomolecules.
- Electron Paramagnetic Resonance (EPR) : Use spin-labeled analogs to study aggregation dynamics.
- Reactor Design : Optimize continuous-flow systems for scalable synthesis of functionalized derivatives .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported CMC values across studies?
- Methodological Answer :
- Standardize Measurement Conditions : Ensure consistent temperature (25°C), ionic strength (0.1 M NaCl), and purity (>95%).
- Cross-Validate Methods : Compare results from surface tension, conductivity, and fluorescence assays.
- Error Analysis : Apply Grubbs’ test to identify outliers and perform replicate experiments (n ≥ 5) to improve confidence intervals.
- Meta-Analysis : Aggregate literature data using multivariate regression to identify trends (e.g., chain-length dependencies) .
Q. What experimental frameworks are recommended for resolving conflicting toxicity data in vitro vs. in vivo?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability and tissue distribution in rodent models using radiolabeled compounds.
- Organ-on-a-Chip Models : Use microphysiological systems to bridge in vitro and in vivo data.
- Omics Integration : Correlate transcriptomic or metabolomic signatures from cell cultures with histopathological findings in animal studies.
- Dose-Response Modeling : Apply Hill equation or benchmark dose (BMD) analysis to reconcile potency differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
